molecular formula C13H24N4O2S B12840166 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidin-4-amine

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidin-4-amine

Cat. No.: B12840166
M. Wt: 300.42 g/mol
InChI Key: AKQUPPCUWBTCPU-UHFFFAOYSA-N
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Description

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidin-4-amine is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. The compound features an imidazole ring, a sulfonyl group, and a piperidine ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

The synthesis of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidin-4-amine involves several steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through a regiocontrolled process, which ensures the correct substitution pattern around the ring . The sulfonyl group is then introduced through a sulfonation reaction, followed by the attachment of the piperidine ring via a nucleophilic substitution reaction. Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids or sulfonates.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a tool for studying biological processes, including enzyme inhibition and receptor binding studies.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H24N4O2S

Molecular Weight

300.42 g/mol

IUPAC Name

1-(1,2-dimethylimidazol-4-yl)sulfonyl-N-propylpiperidin-4-amine

InChI

InChI=1S/C13H24N4O2S/c1-4-7-14-12-5-8-17(9-6-12)20(18,19)13-10-16(3)11(2)15-13/h10,12,14H,4-9H2,1-3H3

InChI Key

AKQUPPCUWBTCPU-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCN(CC1)S(=O)(=O)C2=CN(C(=N2)C)C

Origin of Product

United States

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